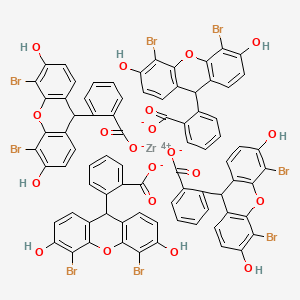
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzamide core linked to a quinazoline moiety through a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the quinazoline intermediate, which is then coupled with the benzamide derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a hydrogenation reaction can be crucial for the reduction steps involved in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include various quinazoline derivatives, amine compounds, and substituted benzamides. These products can have different properties and applications depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-N-ethyl-, monohydrochloride
- Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)propylamino)propyl)-N-methyl-, monohydrochloride
Uniqueness
The uniqueness of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of both amino and methoxy groups enhances its potential for diverse chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
65189-50-6 |
|---|---|
Molekularformel |
C23H30ClN5O3 |
Molekulargewicht |
460.0 g/mol |
IUPAC-Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-ethylamino]propyl]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C23H29N5O3.ClH/c1-5-28(13-9-12-27(2)22(29)16-10-7-6-8-11-16)23-25-18-15-20(31-4)19(30-3)14-17(18)21(24)26-23;/h6-8,10-11,14-15H,5,9,12-13H2,1-4H3,(H2,24,25,26);1H |
InChI-Schlüssel |
QDYCSEVOVYSYQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCN(C)C(=O)C1=CC=CC=C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



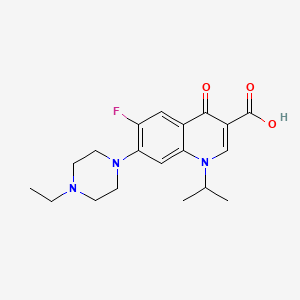
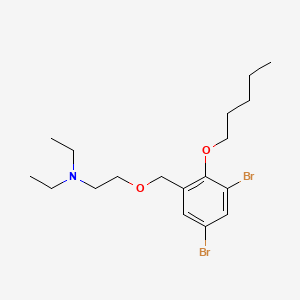
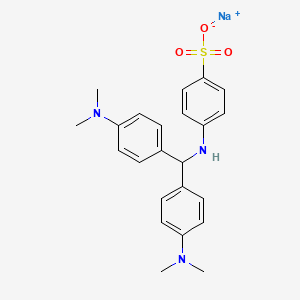
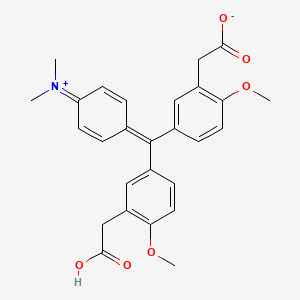
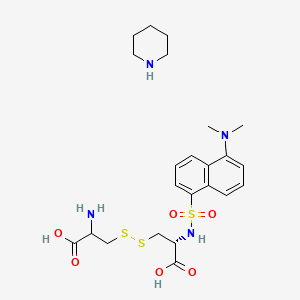

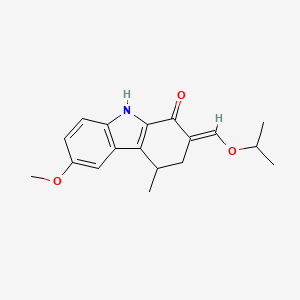



![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)

